molecular formula C28H31NO5 B609753 ONO-7300243

ONO-7300243

Cat. No.: B609753
M. Wt: 461.5 g/mol
InChI Key: WGABOZPQOOZAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes for ONO-7300243 involve several key steps:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

ONO-7300243 undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions are crucial in the synthesis and modification of this compound, particularly during the formation of biaryl ether and reductive amination steps.

    Substitution Reactions: These are involved in the initial formation of benzaldehyde derivatives and subsequent reactions with phenol derivatives.

    Common Reagents and Conditions: Common reagents include 4-fluorobenzaldehyde, phenol derivatives, 3-phenylpropylamine, polymer-supported carbodiimide, and various carboxylic acid derivatives.

Scientific Research Applications

ONO-7300243 has several scientific research applications:

Mechanism of Action

ONO-7300243 exerts its effects by antagonizing lysophosphatidic acid receptor 1. This receptor is part of the G protein-coupled receptor family and is involved in various physiological responses. By blocking this receptor, this compound can reduce intraurethral pressure, making it a potential treatment for benign prostatic hyperplasia. The compound shows good selectivity towards lysophosphatidic acid receptor 1 over other lysophosphatidic acid receptors, likely due to its low molecular weight and low lipophilicity .

Comparison with Similar Compounds

ONO-7300243 is compared with other lysophosphatidic acid receptor 1 antagonists, such as ONO-0300302. ONO-0300302 is another potent lysophosphatidic acid receptor 1 antagonist developed for the treatment of benign prostatic hyperplasia. It shows a tight binding feature to the lysophosphatidic acid receptor 1, resulting in a long duration of action . The uniqueness of this compound lies in its high efficacy and selectivity towards lysophosphatidic acid receptor 1, making it a valuable tool in both research and therapeutic applications.

Similar Compounds

Properties

IUPAC Name

2-[4-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-20-25(33-2)17-24(18-26(20)34-3)28(32)29(15-7-10-21-8-5-4-6-9-21)19-23-13-11-22(12-14-23)16-27(30)31/h4-6,8-9,11-14,17-18H,7,10,15-16,19H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGABOZPQOOZAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)N(CCCC2=CC=CC=C2)CC3=CC=C(C=C3)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ONO-7300243
Reactant of Route 2
ONO-7300243
Reactant of Route 3
ONO-7300243
Reactant of Route 4
Reactant of Route 4
ONO-7300243
Reactant of Route 5
ONO-7300243
Reactant of Route 6
Reactant of Route 6
ONO-7300243

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.